Isostearyl hydroxystearate chemical structure and properties
Isostearyl hydroxystearate chemical structure and properties
An In-depth Technical Guide on Isostearyl Hydroxystearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isostearyl hydroxystearate is a complex ester widely utilized in the cosmetics and personal care industries. It is formed through the esterification of isostearyl alcohol and 12-hydroxystearic acid.[1] This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its role as a skin conditioning agent.
Chemical Structure and Identification
Isostearyl hydroxystearate is the ester of a branched-chain alcohol (isostearyl alcohol) and a hydroxylated fatty acid (12-hydroxystearic acid). Its chemical identity is defined by the following identifiers:
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IUPAC Name : 16-methylheptadecyl 12-hydroxyoctadecanoate[2]
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Molecular Formula : C₃₆H₇₂O₃[2]
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Synonyms : Pelemol ISHS, Ethox ISHS, Schercemol SHS ester[2]
The branched nature of the isostearyl alcohol component and the hydroxyl group on the stearic acid chain contribute to the unique properties of this ester, influencing its texture, spreadability, and interaction with the skin.
Caption: General representation of the isostearyl and 12-hydroxystearate moieties linked by an ester bond.
Physicochemical Properties
Isostearyl hydroxystearate is characterized by the following properties:
| Property | Value | Reference |
| Molecular Weight | 553.0 g/mol | [2] |
| Physical State | Soft solid (paste) at 25°C | [5] |
| Melting Point | ~ 25 – 30°C | [5] |
| Solubility | Miscible in warm oils, insoluble in water | [4][5] |
| Appearance | Waxy solid | [6] |
Synthesis and Manufacturing
The commercial synthesis of isostearyl hydroxystearate is typically a proprietary process. However, it can be generally described as an esterification reaction between 12-hydroxystearic acid and isostearyl alcohol.
General Synthesis of 12-Hydroxystearic Acid
12-hydroxystearic acid is primarily derived from castor oil, which is rich in ricinoleic acid. The process involves the hydrogenation of the double bond in ricinoleic acid.[7]
Esterification
The synthesis of isostearyl hydroxystearate involves the reaction of 12-hydroxystearic acid with isostearyl alcohol, typically in the presence of an acid catalyst at elevated temperatures. The reaction is driven to completion by the removal of water.
Caption: Simplified workflow for the synthesis of isostearyl hydroxystearate.
Mechanism of Action and Applications
Isostearyl hydroxystearate primarily functions as an emollient and skin conditioning agent in cosmetic and dermatological formulations.[8][9] Its mechanism of action is centered on its ability to improve the skin barrier function.
As an emollient, it helps to maintain the softness, smoothness, and pliability of the skin. It forms a semi-occlusive layer on the skin surface, which reduces transepidermal water loss (TEWL), thereby helping to keep the skin hydrated.[5] The unique branched structure of isostearyl hydroxystearate contributes to a lighter, less greasy feel compared to some other occlusive agents.
While isostearyl hydroxystearate does not directly interact with specific signaling pathways in the manner of a pharmacologically active drug, its effect on the physical barrier of the skin can indirectly influence cellular responses related to skin health and inflammation. A well-maintained skin barrier is crucial for protecting against external irritants and allergens, which can trigger inflammatory signaling cascades.[10][11][12]
Caption: Logical flow of how isostearyl hydroxystearate improves skin barrier function.
Experimental Protocols
Detailed experimental protocols for the industrial synthesis and analysis of isostearyl hydroxystearate are often proprietary. However, general laboratory-scale procedures and analytical methods can be described.
Laboratory-Scale Synthesis
A general procedure for the esterification of a fatty acid with an alcohol would involve:
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Charging a reaction vessel with 12-hydroxystearic acid, isostearyl alcohol, and a suitable acid catalyst (e.g., p-toluenesulfonic acid).
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Heating the mixture under an inert atmosphere (e.g., nitrogen) to a temperature typically between 120-180°C.
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Continuously removing the water formed during the reaction using a Dean-Stark apparatus or by applying a vacuum.
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Monitoring the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value reaches a predetermined low level.
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Purifying the crude product by neutralization, washing, and filtration to remove the catalyst and any unreacted starting materials.
Analytical Characterization
The identity and purity of isostearyl hydroxystearate can be determined using standard analytical techniques:
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Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the ester and quantify any residual starting materials.
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Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the ester functional group and the absence of carboxylic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the compound.[7]
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Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior.[7]
Safety and Toxicology
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of alkyl esters, including isostearyl hydroxystearate, and concluded that they are safe for use in cosmetic products when formulated to be non-irritating.[2] It is considered to be non-irritating to the skin and eyes and orally non-toxic.[5] As with any cosmetic ingredient, formulation considerations are important to ensure the final product is safe and effective for consumer use.
References
- 1. ewg.org [ewg.org]
- 2. Isostearyl Hydroxystearate | C36H72O3 | CID 19821415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. thegoodscentscompany.com [thegoodscentscompany.com]
- 5. Isostearyl Hydroxystearate | Cosmetic Ingredients Guide [ci.guide]
- 6. 12-HYDROXYSTEARIC ACID - Ataman Kimya [atamanchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Fatty Acids, Fatty Alcohols, Synthetic Esters and Glycerin Applications in the Cosmetic Industry | Plastic Surgery Key [plasticsurgerykey.com]
- 9. aston-chemicals.com [aston-chemicals.com]
- 10. Skin Barrier Function: The Interplay of Physical, Chemical, and Immunologic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jcadonline.com [jcadonline.com]
